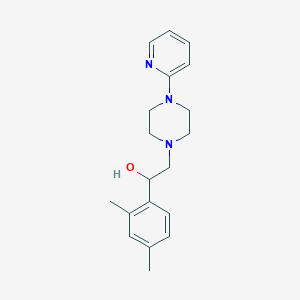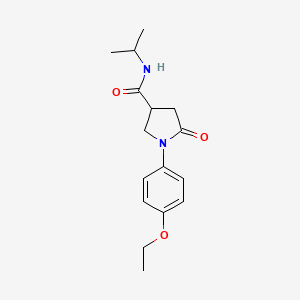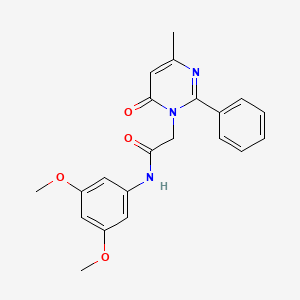
1-(2,4-Dimethylphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic rings, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,4-dimethylphenyl with an appropriate alkyl halide, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step often involves the addition of the pyridine ring under controlled conditions to ensure the correct positioning of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-2-(4-(pyridin-3-yl)piperazin-1-yl)ethanol
- 1-(2,4-Dimethylphenyl)-2-(4-(pyridin-4-yl)piperazin-1-yl)ethanol
- 1-(2,4-Dimethylphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)propanol
Uniqueness
1-(2,4-Dimethylphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol stands out due to its specific arrangement of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.
Properties
Molecular Formula |
C19H25N3O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H25N3O/c1-15-6-7-17(16(2)13-15)18(23)14-21-9-11-22(12-10-21)19-5-3-4-8-20-19/h3-8,13,18,23H,9-12,14H2,1-2H3 |
InChI Key |
ADRYKYWKFBIBEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=N3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N~3~-(2-chlorobenzyl)-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11197916.png)
![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B11197924.png)
![2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11197930.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide](/img/structure/B11197931.png)


![N-[2-(4-chlorophenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11197971.png)
![N-(3-Methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-YL)-1,6-dihydropyrimidin-1-YL]acetamide](/img/structure/B11197974.png)

![4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11197978.png)

![N-(4-ethoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11197991.png)

